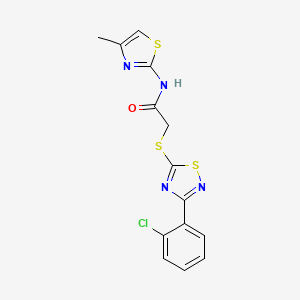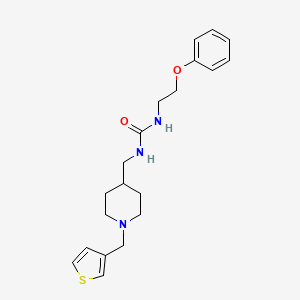
6-Chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential for use as a pharmacological tool. This compound is a potent and selective inhibitor of a specific protein, making it a valuable tool for studying the function of this protein in various biological processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride involves the inhibition of a specific protein. This protein plays a critical role in various biological processes, including cell growth, proliferation, and survival. By inhibiting this protein, 6-Chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride can disrupt these processes and potentially lead to the development of new treatments for diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride are dependent on the specific biological process being studied. However, in general, the compound has been shown to inhibit cell growth, induce apoptosis, and decrease inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride in lab experiments include its potency and selectivity as an inhibitor of a specific protein. This makes it a valuable tool for studying the function of this protein in various biological processes. However, the limitations of using this compound include its potential toxicity and off-target effects. Careful dose-response studies and appropriate controls are necessary to ensure that the observed effects are due to the inhibition of the target protein and not other factors.
Orientations Futures
There are several future directions for the use of 6-Chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride in scientific research. One potential direction is the development of new treatments for diseases such as cancer, inflammation, and neurodegenerative disorders based on the inhibition of the target protein. Another direction is the use of this compound as a tool for studying the function of the target protein in other biological processes. Additionally, the synthesis of analogs of this compound with improved potency and selectivity could lead to the development of even more valuable pharmacological tools for scientific research.
Méthodes De Synthèse
The synthesis of 6-Chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride involves several steps. The first step involves the reaction of 2-chloropyridine with 3-methoxypyrrolidine in the presence of a base to form the intermediate compound 2-(3-methoxypyrrolidin-1-yl)pyridine. This intermediate is then reacted with chloroacetyl chloride to form the desired product, 6-Chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide. The hydrochloride salt form of the compound is obtained by reacting the free base with hydrochloric acid.
Applications De Recherche Scientifique
6-Chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride has been used as a pharmacological tool to study the function of a specific protein in various biological processes. This compound is a potent and selective inhibitor of the protein, making it a valuable tool for studying the role of this protein in diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
6-chloro-N-(4-methoxypyrrolidin-3-yl)pyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c1-17-9-6-13-5-8(9)15-11(16)7-3-2-4-10(12)14-7;/h2-4,8-9,13H,5-6H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWGOQZNTFCUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1NC(=O)C2=NC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-fluoro-4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2849467.png)


![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2849471.png)
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)


![2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2849483.png)
![[3-(Dimethylamino)phenyl]-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2849484.png)
![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B2849486.png)
